3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone
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Overview
Description
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves the construction of the bicyclic ring system through cyclopropanation reactions. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation using aryl methyl ketones and a copper catalyst, resulting in stereoselective formation of the desired product . Another approach involves the use of sulfur ylides or diazo compounds to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. Metal-mediated cyclopropanation domino reactions of chain enynes are widely used, relying on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the bicyclic ring system.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and neurodegenerative diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3-azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromophenyl group can participate in π-π interactions or hydrogen bonding, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromophenyl)methanone: Similar in structure but with the bromine atom in a different position, affecting its reactivity and binding properties.
3-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group, resulting in different chemical properties and applications.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone is unique due to the specific positioning of the bromophenyl group, which influences its reactivity and potential interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-2-8(5-11)12(15)14-6-9-4-10(9)7-14/h1-3,5,9-10H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYFCDNMLOBVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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